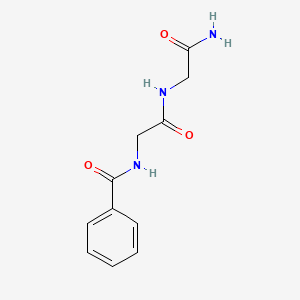

N-(Benzoylglycyl)glycine amide

Description

Significance within Advanced Amide and Peptide Chemistry

The structure of N-(Benzoylglycyl)glycine amide serves as a model for studying the properties and reactions of peptide bonds. The presence of both a secondary amide linkage within the peptide backbone and a primary terminal amide allows for comparative studies of reactivity and conformational preferences. The benzoyl group, an aromatic acyl moiety, influences the electronic and steric environment of the adjacent peptide bond, providing a platform to investigate the impact of N-terminal modifications on peptide structure and function.

The synthesis of this compound itself involves standard peptide coupling methodologies. A plausible synthetic route begins with the formation of N-benzoylglycine (hippuric acid) through the reaction of glycine (B1666218) with benzoyl chloride. smolecule.com Subsequently, the N-benzoylglycine is activated, often using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and reacted with glycinamide (B1583983) to form the final product. fishersci.it This process is a classic example of solution-phase peptide synthesis, a fundamental technique in organic chemistry. libretexts.org

The amide bonds in this compound, like all amides, exhibit resonance, which imparts a planar character and a significant rotational barrier to the C-N bond. smolecule.com This structural rigidity is a key factor in determining the three-dimensional folding of larger peptides and proteins. Furthermore, the primary and secondary amide groups can act as both hydrogen bond donors and acceptors, facilitating intermolecular interactions that can influence crystal packing and self-assembly in solution. smolecule.com

Overview of Research Trajectories and Interdisciplinary Relevance

Research involving this compound and its analogues extends into several interdisciplinary areas, most notably in enzymology and environmental chemistry. Its utility as a substrate for proteases, enzymes that catalyze the hydrolysis of peptide bonds, is a significant area of investigation. Proteases are ubiquitous in biological systems and play critical roles in a vast array of physiological and pathological processes. nih.gov

A notable application of this compound is in the study of protease kinetics and specificity. For instance, it has been utilized as a substrate in research investigating the chlorination of amides. researchgate.net In a 2025 study, the kinetics and mechanisms of the reactions of chlorine with a series of seven amides, including this compound, were examined. researchgate.net The study determined the apparent second-order rate constants for these reactions at pH 8 and found that they ranged from 5.8 × 10⁻³ to 1.8 M⁻¹s⁻¹. researchgate.net Such research is crucial for understanding the fate of amide-containing compounds in water treatment processes.

Moreover, the enzymatic hydrolysis of similar N-acylglycine derivatives has been studied with enzymes like peptidylglycine α-amidating monooxygenase (PAM), which is vital for the biosynthesis of many bioactive peptides. nih.gov The interaction of this compound with proteases can provide insights into the structural features that govern enzyme-substrate recognition and catalysis. The cleavage of the amide bond can be monitored using various analytical techniques to determine kinetic parameters, which are essential for characterizing enzyme activity and inhibition. acs.org

Chemical and Physical Properties of this compound

The following tables summarize the key identifiers and computed physicochemical properties of this compound.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]benzamide | PubChem nih.gov |

| CAS Number | 76264-62-5 | PubChem nih.gov |

| Molecular Formula | C₁₁H₁₃N₃O₃ | PubChem nih.gov |

| Synonyms | Benzoyl-glycyl-glycinamid | PubChem nih.gov |

| InChI | InChI=1S/C11H13N3O3/c12-9(15)6-13-10(16)7-14-11(17)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,15)(H,13,16)(H,14,17) | PubChem nih.gov |

| InChIKey | NIJAAPDQNKYFSU-UHFFFAOYSA-N | PubChem nih.gov |

| SMILES | C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)N | PubChem nih.gov |

Table 2: Computed Physicochemical Properties

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Weight | 235.24 | g/mol | PubChem nih.gov |

| XLogP3 | -1 | PubChem nih.gov | |

| Hydrogen Bond Donor Count | 3 | PubChem nih.gov | |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov | |

| Rotatable Bond Count | 5 | PubChem nih.gov | |

| Exact Mass | 235.09569129 | Da | PubChem nih.gov |

| Monoisotopic Mass | 235.09569129 | Da | PubChem nih.gov |

| Topological Polar Surface Area | 101 | Ų | PubChem nih.gov |

| Heavy Atom Count | 17 | PubChem nih.gov | |

| Formal Charge | 0 | PubChem nih.gov |

| Complexity | 298 | | PubChem nih.gov |

Structure

3D Structure

Properties

CAS No. |

76264-62-5 |

|---|---|

Molecular Formula |

C11H13N3O3 |

Molecular Weight |

235.24 g/mol |

IUPAC Name |

N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]benzamide |

InChI |

InChI=1S/C11H13N3O3/c12-9(15)6-13-10(16)7-14-11(17)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,15)(H,13,16)(H,14,17) |

InChI Key |

NIJAAPDQNKYFSU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for N-(Benzoylglycyl)glycine Amide

The synthesis of this compound, a dipeptide derivative, relies on the formation of an amide bond between the carboxyl group of N-benzoylglycine (hippuric acid) and the amino group of glycinamide (B1583983). This process can be achieved through various strategies, ranging from conventional methods to the application of advanced coupling reagents.

Conventional Amide Bond Formation Strategies for Dipeptides

Historically, the synthesis of dipeptides such as this compound involves the activation of the carboxylic acid component to facilitate nucleophilic attack by the amine component. One of the earliest and most fundamental methods for peptide bond formation is the Schotten-Baumann reaction, which can be adapted for this purpose. For instance, N-benzoylglycine can be converted to its more reactive acid chloride, which then readily reacts with glycinamide.

Another conventional approach involves the use of dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC). acs.org In this method, DCC activates the carboxyl group of N-benzoylglycine to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of glycinamide, leading to the formation of the desired dipeptide amide and dicyclohexylurea as a byproduct. To minimize side reactions and racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. acs.org

Enzymatic synthesis represents another conventional strategy. Biocatalysts like papain can be used to form peptide bonds under mild conditions. actascientific.com For example, N-protected amino acid esters can be reacted with amino amides in the presence of papain to yield dipeptides. actascientific.com

| Conventional Method | Activating Agent/Catalyst | Key Intermediate/Principle |

| Acid Chloride Method | Thionyl chloride (SOCl₂) or Oxalyl chloride | N-Benzoylglycyl chloride |

| Carbodiimide Method | Dicyclohexylcarbodiimide (DCC) | O-acylisourea |

| Enzymatic Synthesis | Papain | Enzyme-substrate complex |

Synthesis of Analogues and Derivatives of this compound

The core structure of this compound serves as a scaffold for the synthesis of various analogues and derivatives, which are often prepared for structure-activity relationship studies in medicinal chemistry.

Preparation of Hydrazide Derivatives from N-Benzoylglycine

Hydrazide derivatives of N-benzoylglycine are valuable intermediates for the synthesis of various heterocyclic compounds. The synthesis of N-benzoyl glycyl hydrazide is typically achieved by reacting an ester of N-benzoylglycine, such as N-benzoyl glycine (B1666218) ethyl ester, with hydrazine (B178648) hydrate (B1144303). actascientific.com

A common procedure involves refluxing the N-benzoyl glycine ethyl ester with an excess of hydrazine hydrate in an alcohol solvent, such as ethanol. actascientific.com The reaction mixture is then cooled, and the solvent is removed under reduced pressure to yield the N-benzoyl glycyl hydrazide product, often as a white precipitate that can be further purified by recrystallization. actascientific.com This hydrazide can then be used as a precursor for synthesizing more complex molecules, such as hydrazones, by condensation with aldehydes or ketones. acs.org

| Starting Material | Reagent | Product |

| N-Benzoyl glycine ethyl ester | Hydrazine hydrate | N-Benzoyl glycyl hydrazide |

| N-Benzoyl glycyl hydrazide | 3-Aminoacetophenone | N-(2,2-[1-(3-Aminophenyl)ethylidene]hydrazino-2-oxoethyl)benzamide acs.org |

| N-Benzoyl glycyl hydrazide | Acetone | Acetone (N-benzoyl)glycyl hydrazone |

Synthesis of Phosphonate (B1237965) Derivatives with Benzoylglycylglycine Scaffold

The introduction of a phosphonate group in place of a carboxylic acid or other functionalities can significantly alter the biological properties of a molecule. While direct synthesis of a phosphonate derivative from a pre-formed this compound is not commonly reported, phosphonate analogues can be constructed using synthetic strategies that build the dipeptide-like structure around a phosphonate-containing building block.

For instance, a synthetic route could involve the coupling of a phosphonate-containing glycine analogue with N-benzoylglycine. Alternatively, a Horner-Wadsworth-Emmons type reaction could be employed where a phosphonate-stabilized carbanion reacts with a suitable electrophile to construct the desired scaffold. The synthesis of β-ketophosphonates, for example, can be achieved by reacting dimethyl methanephosphonate with an ester group of a scaffold molecule. nih.gov This general principle could be adapted to create a benzoylglycylglycine-like structure containing a phosphonate group.

Pseudopeptidic Modifications for Structural and Functional Studies

Pseudopeptides are analogues of peptides where the amide bond is replaced by other chemical groups, a strategy often used to increase metabolic stability or to probe structure-function relationships. The this compound scaffold can be modified in such a manner.

One prominent example of a pseudopeptidic modification is the replacement of the amide bond with a 1,2,3-triazole ring. nih.gov This can be achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. nih.gov For instance, a synthetic route could involve the preparation of an azide-containing analogue of N-benzoylglycine and an alkyne-containing analogue of glycinamide. The subsequent CuAAC reaction would yield a triazole-containing pseudopeptide mimic of this compound. The triazole ring is considered a good surrogate for the amide bond due to its similar size, planarity, and ability to participate in hydrogen bonding. nih.gov Such modifications are valuable in the development of peptidomimetics with enhanced pharmacological properties. nih.gov

Chemical Reactivity and Reaction Mechanisms

Oxidative Reactivity: Chlorination Studies of Amides

The reaction of N-(Benzoylglycyl)glycine amide with chlorine is a relevant process, particularly in the context of water disinfection, where chlorine is used as a disinfectant. This reaction leads to the formation of N-chloramides.

Studies have investigated the kinetics and mechanisms of the reaction between chlorine and a series of amides, including this compound. nih.govresearchgate.netresearchgate.net The chlorination of dipeptides generally occurs very rapidly, on the order of milliseconds under near-neutral conditions, and follows second-order kinetics, being first order in both the chlorinating agent and the dipeptide. researchgate.net The reaction results in the formation of N-halopeptides, where the halogenation takes place on the nitrogen atom of the amino-terminal residue. researchgate.net

For this compound, the reaction with chlorine leads to the formation of an N-chloramide. The kinetics of this reaction are pH-dependent. At pH 8, the apparent second-order rate constant for the reaction of this compound with chlorine has been determined. nih.govresearchgate.net The primary reacting species from the chlorine side is hypochlorite (B82951) (OCl⁻), which reacts with the amide to yield the corresponding N-chloramide. nih.govresearchgate.net

The reactivity of different amides towards chlorine varies with their structure. It has been observed that the second-order rate constants for the reaction of chlorine with amides decrease as the electron-donating character of the substituents on the amide nitrogen and the carbonyl carbon increases. nih.gov

The table below presents kinetic data for the chlorination of this compound and other related amides at pH 8.

Data sourced from studies on the kinetics of amide chlorination. nih.govresearchgate.net

The N-chloramides formed are not inert and can further react. For instance, N-chlorinated primary amides can react with hypochlorous acid (HOCl) with second-order rate constants in the order of 10 M⁻¹s⁻¹. nih.govresearchgate.net

Kinetics and Mechanisms of N-Chloramide Formation from this compound

Amide Bond Activation and Cleavage Studies

The stability of the amide bond presents a significant challenge in peptide and protein chemistry. Research into the activation and cleavage of this bond in this compound provides insights into fundamental peptide reactions.

Recent advancements have focused on developing new methods for the chemical transformation of amides. These strategies often involve catalytic N-C bond activation through various pathways, including electrophilic, Lewis acid, radical, and nucleophilic reactions. mdpi.com For peptide synthesis, rapid and strong activation of carboxylic acids is a key strategy to facilitate efficient amide bond formation while minimizing side reactions like epimerization. nih.gov One such method involves the rapid conversion of carboxylic acids into highly active species using agents like triphosgene, which then readily react with amines to form the amide bond. nih.gov

Lewis acids play a crucial role in the activation of amide bonds for cleavage. mdpi.com The interaction of a Lewis acid with the carbonyl oxygen of the amide bond increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This principle is fundamental to many enzyme-catalyzed and synthetic reactions involving amide bond cleavage. For instance, in enzymatic systems like carboxypeptidase A, a metal ion such as Zn²⁺ acts as a Lewis acid to activate the peptide bond for hydrolysis. pnas.org While direct studies on this compound are limited, the general principles of Lewis acid catalysis are applicable. mdpi.com

Chemical Strategies for Enhanced Amide Reactivity

Complexation Reactions with Metal Ions.asianpubs.orgacs.org

This compound and its derivatives can form complexes with various metal ions. The coordination typically involves the carbonyl oxygen atoms and the nitrogen atoms of the amide groups.

Studies on related N-benzoylglycine hydrazides have shown complex formation with lanthanide ions like Ce(III) and Y(III). asianpubs.org In these complexes, the hydrazide carbonyl group and the amino nitrogen are involved in coordination with the metal ion, while the benzamide (B126) carbonyl group typically does not participate. asianpubs.org This is evidenced by shifts in the IR and NMR spectra of the complexes compared to the free ligand. asianpubs.org

Furthermore, Schiff base derivatives of N-benzoyl glycine (B1666218) hydrazide have been shown to form stable 1:1 complexes with divalent metal ions such as Ni²⁺, Cu²⁺, and Cd²⁺. acs.orgresearchgate.net Potentiometric studies have been used to determine the stability constants of these complexes in various media. acs.orgresearchgate.net The formation of these complexes is influenced by factors such as the nature of the metal ion and the solvent system. acs.orgbeilstein-journals.org

Table 2: Metal Ion Complexation with this compound Derivatives

| Metal Ion | Derivative Type | Coordination Sites | Reference |

| Ce(III), Y(III) | N-benzoylglycine hydrazide | Hydrazide carbonyl oxygen, amino nitrogen | asianpubs.org |

| La(III) | Schiff base of N-benzoylglycine hydrazide | Hydrazide carbonyl oxygen, azomethine nitrogen | |

| Ni(II), Cu(II), Cd(II) | Schiff base of N-benzoyl glycine hydrazide | Varies, forms 1:1 complexes | acs.orgresearchgate.net |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization of N-(Benzoylglycyl)glycine Amide and Related Systems

Spectroscopy is a cornerstone for elucidating the structure of molecules like this compound. By interacting with electromagnetic radiation, different parts of the molecule provide unique signals that can be pieced together to form a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. For this compound, NMR provides precise information about the chemical environment of each hydrogen, carbon, and nitrogen atom.

¹H NMR: The proton NMR spectrum reveals the number of distinct protons and their connectivity. Key expected signals for this compound include those for the aromatic protons of the benzoyl group, the methylene (B1212753) (CH₂) protons of the two glycine (B1666218) units, and the protons of the three amide groups (one primary, two secondary). The chemical shifts of the amide (N-H) protons are particularly sensitive to their environment and involvement in hydrogen bonding. In related dipeptides, these signals can appear as triplets due to coupling with adjacent CH₂ groups. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides a signal for each unique carbon atom, including the carbonyl carbons of the amide bonds, the alpha-carbons of the glycine backbone, and the carbons of the phenyl ring.

¹⁵N NMR: While less common, ¹⁵N NMR can directly probe the nitrogen atoms of the amide bonds, offering insights into the electronic structure and potential for hydrogen bonding at these sites. rsc.org The chemical shifts are highly sensitive to steric and electronic effects. rsc.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignment. COSY identifies proton-proton couplings within the glycine units, while HMBC reveals correlations between protons and carbons over two or three bonds, linking the benzoyl group to the first glycine and the two glycine units to each other.

Due to the lack of published spectra for this compound, the detailed ¹H NMR data for its carboxylic acid analogue, N-Benzoylglycylglycine , is presented below for illustrative purposes. The primary difference for the amide would be the absence of the acidic proton (A) and the appearance of signals for the terminal -CONH₂ group.

Table 1: ¹H NMR Data for the Analogue N-Benzoylglycylglycine in DMSO-d₆

| Assignment | Chemical Shift (ppm) | Multiplicity / Coupling | Inferred Structural Position |

|---|---|---|---|

| A | 12.59 | Broad s | Carboxylic Acid (-COOH) |

| B | 8.80 | t, J=6.1 Hz | Amide NH (Benzoyl-Gly) |

| C | 8.24 | t, J=5.9 Hz | Amide NH (Gly-Gly) |

| D | 7.909 | d | Aromatic (ortho-protons) |

| E | 7.543 | t | Aromatic (para-proton) |

| F | 7.486 | t | Aromatic (meta-protons) |

| G | 3.934 | d | CH₂ (adjacent to Benzoyl-NH) |

| J | 3.793 | d | CH₂ (adjacent to -COOH) |

Data sourced from ChemicalBook for N-Benzoylglycylglycine (CAS 1145-32-0). chemicalbook.com

Infrared (IR) Spectroscopy for Amide Bond Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds. It is particularly effective for identifying functional groups, and the spectrum of this compound is expected to be dominated by characteristic amide absorptions. spectroscopyonline.com The molecule contains two secondary amide linkages and one primary terminal amide.

Key vibrational modes include:

N-H Stretching: Primary amides (-CONH₂) show two distinct N-H stretching bands (asymmetric and symmetric) typically in the 3100-3500 cm⁻¹ region. uobabylon.edu.iq Secondary amides (-CONH-) show a single N-H stretching band in the same region. orgchemboulder.com

Amide I Band: This is one of the most intense and useful bands, appearing between 1630 and 1680 cm⁻¹. It arises primarily from the C=O stretching vibration of the amide groups. spectroscopyonline.comlibretexts.org Its precise frequency is sensitive to hydrogen bonding and conformation. nih.gov

Amide II Band: Found between 1510 and 1570 cm⁻¹, this band results from a combination of N-H in-plane bending and C-N stretching vibrations. spectroscopyonline.com It is a characteristic feature of secondary amides.

Table 2: Expected Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amide (-NH₂) | 3100 - 3500 (two bands) | Medium |

| N-H Stretch | Secondary Amide (-NH-) | 3300 - 3500 (two bands) | Medium |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |

| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 | Medium |

| Amide I (C=O Stretch) | All Amides | 1630 - 1680 | Strong |

| N-H Bend | Primary Amide | 1580 - 1650 | Medium-Strong |

| Amide II (N-H Bend / C-N Stretch) | Secondary Amides | 1510 - 1570 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |

Frequency ranges are based on established IR spectroscopy principles. libretexts.orglibretexts.org

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy for Solution Structures

UV-Visible spectroscopy measures the absorption of light resulting from electronic transitions. For this compound, the primary chromophore is the benzoyl group. The spectrum would be expected to show strong absorptions below 300 nm corresponding to π → π* transitions within the aromatic ring and carbonyl group.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the chiral environment of chromophores. While glycine itself is achiral, the folding of the peptide backbone can create a chiral conformation that can be detected by CD. This technique is invaluable for studying the secondary structure (e.g., turns, folded states) of peptides in solution. acs.org For a short, flexible dipeptide amide, CD signals might be used to monitor conformational changes upon binding to other molecules or with changes in solvent or temperature.

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elucidating the structure through fragmentation analysis. The molecular weight of this compound is 235.24 g/mol . nih.gov

In a mass spectrometer, the molecule is ionized to form a molecular ion (M⁺ or [M+H]⁺), whose mass is measured. This ion is often unstable and breaks apart into smaller, charged fragments. libretexts.org The pattern of these fragments provides a roadmap of the molecule's structure. For this compound, key fragmentation pathways would involve the cleavage of the amide bonds. rsc.org

Common fragmentations include:

Loss of the terminal amide group: Cleavage to lose ·NH₂.

Cleavage of the peptide bonds: This generates characteristic 'b' and 'y' ions, allowing for sequence confirmation.

Cleavage of the benzoyl group: A prominent peak corresponding to the benzoyl cation (C₆H₅CO⁺) at m/z = 105 is highly expected. youtube.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (M = 235.24)

| m/z | Ion Formula | Description |

|---|---|---|

| 236 | [C₁₁H₁₄N₃O₃]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 179 | [C₉H₉N₂O₂]⁺ | 'y₂' ion after cleavage of Gly-GlyNH₂ bond |

| 162 | [C₉H₈NO₂]⁺ | 'b₂' ion after loss of terminal GlyNH₂ |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation (from loss of CO from benzoyl) |

Fragment predictions are based on standard peptide fragmentation rules. rsc.orgyoutube.com

Crystal Structure Determination and X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide a complete structural model of this compound, including exact bond lengths, bond angles, and torsional angles.

Although no published crystal structure for this compound is currently available, such an analysis would be expected to confirm the planarity of the three amide groups due to resonance. It would also reveal the preferred solid-state conformation (e.g., extended or folded) and detail the intermolecular interactions, such as hydrogen bonding patterns between the N-H donors and C=O acceptors, that define the crystal packing. researchgate.net Studies on glycine and its derivatives show a rich polymorphism, where different crystal packing arrangements can occur. mdpi.com

Conformational Dynamics of Amide Bonds within this compound Derivatives

While a static crystal structure provides a single snapshot, molecules like this compound are dynamic in solution, existing as an equilibrium of multiple conformations. acs.org The conformational flexibility is largely dictated by rotation around the single bonds of the peptide backbone.

The key feature governing peptide conformation is the partial double-bond character of the C-N amide bond. This imparts significant rigidity, forcing the atoms of the amide group to be planar and restricting rotation. This rotation is a high-energy process, leading to the existence of distinct cis and trans isomers (rotamers). researchgate.netresearchgate.net The trans conformation is generally more stable in peptides.

Phi (φ): Rotation around the N-Cα bond.

Psi (ψ): Rotation around the Cα-C bond.

For dipeptides, intramolecular hydrogen bonds can play a significant role in stabilizing specific folded conformations, such as β-turns or γ-turns, over more extended structures. nih.govmpg.de The conformational preferences are a delicate balance of steric hindrance, electrostatic interactions, and solvation effects. researchgate.net Techniques such as variable-temperature NMR can be employed to study the energy barriers between different conformers and understand the dynamic processes governing the conformational landscape of the molecule. researchgate.net

Investigations into Cis-Trans Isomerization of Amide Bonds

The peptide bond, a key feature in the backbone of this compound, is an amide linkage with significant conformational rigidity. msu.edu This rigidity stems from the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group, which imparts a partial double-bond character to the C-N bond. msu.eduunizin.org This characteristic restricts free rotation, leading to the existence of two planar isomers: cis and trans. wikipedia.org

In the trans isomer, the alpha-carbon atoms of adjacent amino acid residues are on opposite sides of the peptide bond. In the cis isomer, they are on the same side. For most peptide bonds, the trans conformation is overwhelmingly more stable due to reduced steric clash between the side chains of the amino acid residues. wikipedia.org Theoretical calculations on small peptide models show that the energy barrier for trans to cis isomerization is significant, ranging from 15 to 23 kcal/mol. conicet.gov.ar The trans isomer is generally favored by a ratio of approximately 1000:1 over the cis isomer in unfolded proteins. wikipedia.org While certain factors, such as N-alkylation in peptoids, can alter this equilibrium, the secondary amide bonds in this compound are expected to strongly prefer the trans configuration. jncasr.ac.innih.gov

Table 1: Energetic Properties of Amide Bond Isomerization

| Parameter | Typical Value | Significance in this compound |

|---|---|---|

| Isomer Preference | trans favored over cis | The two peptide-like amide bonds are expected to be in the more stable trans conformation. |

| Energy Difference (trans vs cis) | 2–5 kcal/mol conicet.gov.ar | Reinforces the high population of the trans state. |

Factors Influencing Amide Bond Geometry and Planarity

The planarity of the amide bond is a defining structural characteristic. fiveable.mensf.gov This geometric constraint is a direct consequence of resonance, where the delocalized pi-electron system spans the oxygen, carbon, and nitrogen atoms. unizin.org This delocalization results in a C-N bond length that is shorter than a typical C-N single bond but longer than a C=N double bond, reinforcing its partial double-bond character. uzh.ch

Several factors contribute to the specific geometry of the amide bonds in this compound:

Resonance Stabilization : The pi-electron delocalization forces the atoms involved in the amide bond (O, C, N, and attached H or C atoms) to lie in a single plane. msu.eduunizin.org

Hybridization : The central carbon and nitrogen atoms of the amide bond are sp² hybridized, which naturally leads to trigonal planar geometry with bond angles around 120°. fiveable.me

Steric Effects : While the amide bond itself is planar, steric interactions between neighboring groups can cause slight deviations, such as twisting or pyramidalization at the nitrogen atom. msu.edunsf.gov However, for a relatively unhindered molecule like this compound, significant distortions from planarity are not expected.

Table 2: Typical Geometric Parameters of a Trans Peptide Bond

| Parameter | Bond | Typical Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| C-N | ~1.32 Å uzh.ch | |

| N-Cα | ~1.45 Å | |

| Cα-C | ~1.51 Å | |

| Bond Angle | Cα-C-N | ~116° |

| C-N-Cα | ~121° | |

| O=C-N | ~123° | |

| Torsion Angle (ω) | trans isomer | ~180° |

Data compiled from general peptide structural studies. uzh.ch

Intermolecular Interactions and Hydrogen Bonding Networks

The structure of this compound contains multiple sites capable of forming hydrogen bonds, which are crucial in dictating its solid-state architecture and interactions in solution. The molecule possesses three amide N-H groups that can act as hydrogen bond donors and three carbonyl oxygen atoms (two amide, one benzoyl) that serve as hydrogen bond acceptors. nih.gov

The presence of both strong donors and acceptors allows for the formation of extensive intermolecular hydrogen bonding networks. fiveable.meucc.ie In the solid state, amides and small peptides commonly assemble into well-defined supramolecular structures, such as infinite chains or sheet-like arrangements. harvard.eduresearchgate.netmdpi.com Studies on related dipeptides like glycylglycine (B550881) show that a dense network of hydrogen bonds contributes significantly to thermal stability. researchgate.net

In the crystal structure of this compound, one would expect to find hydrogen bonds where the amide N-H groups donate to the carbonyl oxygen atoms of adjacent molecules. ucc.iemdpi.com The specific pattern of these interactions—for instance, whether they form chains, dimers, or more complex sheets—would determine the crystal packing. harvard.educore.ac.uk The strength and geometry of these hydrogen bonds are critical, with typical N···O distances for N-H···O=C bonds falling in the range of 2.8 to 3.0 Å. mdpi.commdpi.com These interactions are the primary forces governing the assembly of the molecules into a stable crystalline lattice. ucc.ie

Table 3: Hydrogen Bonding Capabilities of this compound

| Group | Type | Number | Role in Hydrogen Bonding |

|---|---|---|---|

| Benzoyl C=O | Carbonyl Oxygen | 1 | Acceptor |

| Peptide C=O | Carbonyl Oxygen | 2 | Acceptor |

Supramolecular Chemistry and Self Assembly Phenomena

Principles of Self-Assembly in Glycyl-Glycine Amide Derived Systems

The spontaneous organization of glycyl-glycine amide derivatives into ordered structures is a phenomenon driven by a delicate interplay of non-covalent forces. Understanding these principles is fundamental to controlling and designing novel supramolecular materials.

Driving Forces: Intermolecular Hydrogen Bonding and π-Stacking Interactions

The primary forces orchestrating the self-assembly of N-(Benzoylglycyl)glycine amide and related systems are intermolecular hydrogen bonding and π-stacking interactions.

Influence of Molecular Architecture and Substituents on Assembly Properties

The self-assembly behavior of glycyl-glycine amide derivatives is highly sensitive to their molecular architecture and the nature of their substituents. mdpi.com

Modifications to the peptide backbone or the terminal groups can significantly alter the balance of intermolecular forces, leading to different assembled structures. For instance, the introduction of different amino acid residues within a GxG (Glycyl-X-Glycyl) peptide sequence has a profound impact on the resulting morphology of the self-assembled aggregates. rsc.org The propensity for self-assembly and the type of structure formed (e.g., fibrils, sheets) are dependent on the side chain of the central amino acid 'x'. rsc.org

Furthermore, the addition of bulky or functional groups can either promote or hinder self-assembly. For example, attaching a hydrocarbon chain can induce the formation of nanofibers through van der Waals interactions. jnsam.com Conversely, modifications that disrupt the hydrogen bonding network or introduce steric hindrance can prevent the formation of ordered structures. rsc.org The precise control over the molecular design allows for the tuning of the self-assembly process to achieve desired supramolecular architectures with specific properties. mdpi.comrsc.org

Formation of Supramolecular Architectures

The self-assembly of glycyl-glycine amide derivatives can lead to a variety of well-defined supramolecular structures, most notably vesicles and fibers. The formation of these architectures is a dynamic process governed by specific mechanisms.

Mechanisms of Vesicle and Fiber Formation

The formation of vesicles and fibers from glycyl-glycine amide systems is a consequence of the molecules organizing to minimize unfavorable interactions and maximize stabilizing forces.

Vesicle Formation: Vesicles are hollow, spherical structures formed by a bilayer of amphiphilic molecules. In the context of glycyl-glycine derivatives, attaching a hydrophobic tail to the hydrophilic peptide headgroup can induce the formation of such vesicular structures in aqueous environments. jnsam.comgoogle.com The hydrophobic tails aggregate to form the core of the bilayer, shielding them from the water, while the hydrophilic peptide headgroups are exposed to the aqueous phase. The self-assembly of certain amphiphilic peptides into vesicles has been observed, and these structures can encapsulate other molecules. jnsam.com

Fiber Formation: Fibrous structures, including nanotubes and nanofibers, are another common morphology for self-assembling glycyl-glycine derivatives. rsc.orginoe.ro These structures are typically formed through the hierarchical assembly of β-sheet tapes. drexel.edu The process often begins with the formation of hydrogen-bonded β-sheets, which then stack or twist to form elongated fibrils. rsc.org The entanglement of these fibrils can lead to the formation of hydrogels. rsc.orgdrexel.edu The specific conditions, such as pH and solvent composition, can trigger and influence the formation of these fibrillar networks. rsc.orgacs.org

Morphological Characterization of Self-Assembled Structures

A variety of microscopy and spectroscopy techniques are employed to characterize the morphology of the self-assembled structures.

Atomic force microscopy (AFM) and scanning electron microscopy (SEM) are powerful tools for directly visualizing the size, shape, and surface features of the assembled vesicles and fibers. jnsam.cominoe.romdpi.com These techniques have been used to observe nanotubes, nanovesicles, and fibrillar networks formed by various peptide derivatives. jnsam.commdpi.com

Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy and circular dichroism (CD) provide insights into the secondary structure of the peptides within the assemblies. rsc.orgdrexel.edu The amide I band in the FTIR spectrum is particularly sensitive to the formation of β-sheet structures. rsc.org Vibrational circular dichroism (VCD) can reveal information about the chirality and twisted nature of the fibrillar assemblies. drexel.edu

Table 1: Influence of Central Amino Acid (x) in GxG Peptides on Self-Assembly

| Central Amino Acid (x) | Self-Assembly Trigger | Observed Morphology | Reference |

|---|---|---|---|

| Alanine (A) | Ethanol addition | Long entangled fibrils | rsc.org |

| Histidine (H) | pH increase | Crystalline fibrils | rsc.org |

| Phenylalanine (F) | pH increase | Crystalline fibrils/aggregates | rsc.org |

| Tyrosine (Y) | pH increase | Crystalline fibrils/aggregates | rsc.org |

| Tryptophan (W) | Acidic pH | Crystalline fibrils | rsc.org |

Dynamic and Dissipative Self-Assemblies Involving Transient Amides

Recent advancements in supramolecular chemistry have led to the development of dynamic and dissipative self-assembly systems. These systems are out-of-equilibrium and require a continuous supply of energy to maintain their structure and function, much like biological processes.

The formation and hydrolysis of transient amides can be harnessed to create such dissipative systems. chemrxiv.orgresearchgate.net In this approach, a chemical fuel, such as a carbodiimide, drives the formation of a temporary amide bond, leading to the self-assembly of the transient species. chemrxiv.orgchemrxiv.orgsemanticscholar.org The subsequent hydrolysis of the amide bond causes the disassembly of the structure, releasing the constituent molecules. chemrxiv.orgresearchgate.net

This cycle of assembly and disassembly can be coupled to perform work or exhibit complex behaviors like temporal control over material properties. chemrxiv.orgresearchgate.net For example, the transient formation of amide-based droplets has been shown to induce macroscopic flow through the Marangoni effect. chemrxiv.orgresearchgate.netchemrxiv.org These systems represent a significant step towards creating life-like materials with adaptive and responsive properties.

Scientific Advancement on this compound Remains Undisclosed in Key Research Areas

Despite growing interest in the field of dynamic supramolecular systems, dedicated research on the chemical fueling and transient self-assembly of the specific compound This compound appears to be absent from the public scientific literature. Extensive searches for scholarly articles and research data focusing on the chemical fueling, transient material formation, and the role of amide hydrolysis in the self-assembly and regeneration of this particular dipeptide amide have yielded no specific results.

Therefore, it is not possible to provide an article detailing the supramolecular chemistry and self-assembly phenomena of this compound as outlined. The required research findings to populate the specified sections on chemical fueling and the role of amide hydrolysis in its self-assembly and disintegration are not currently available.

While the broader field of peptide and dipeptide self-assembly is an active area of research, with numerous studies on how different peptide-based molecules can form transient hydrogels and other nanostructures powered by chemical fuels or enzymes, these findings cannot be directly and accurately attributed to this compound without specific experimental evidence. The principles of such systems often involve a delicate balance of non-covalent interactions, enzymatic reactions, or chemical reactions like amide bond formation and hydrolysis, which are highly dependent on the specific molecular structure of the building blocks.

Without dedicated studies on this compound, any discussion on its potential for chemically fueled self-assembly or the dynamics of its disassembly would be purely speculative and would not meet the standards of a scientifically accurate and authoritative article.

Researchers in materials science and supramolecular chemistry continue to explore a wide array of small molecules for the development of smart, adaptive materials. It is possible that this compound may be a subject of future studies in this context. However, at present, the scientific community has not published work that would allow for a detailed report on this compound's behavior in externally fueled, transient self-assembling systems.

Biochemical Interactions and Enzymatic Studies

Enzymatic Hydrolysis and Substrate Specificity of Amide Bonds

The amide bonds within N-(Benzoylglycyl)glycine amide are susceptible to enzymatic cleavage by various hydrolases. The specificity and efficiency of this hydrolysis are dictated by the enzyme's active site architecture.

Carboxypeptidases are metalloenzymes that catalyze the hydrolysis of the C-terminal peptide bond. While direct studies on this compound are limited, extensive research on analogous benzoylglycyl-peptides provides significant insight into its probable enzymatic processing.

Pancreatic carboxypeptidase A (CPA) has been a primary model for these studies. CPA typically displays a preference for substrates with a C-terminal aromatic or branched aliphatic amino acid. The kinetics of CPA-catalyzed hydrolysis have been determined for a range of substrates with the general formula benzoyl-(glycyl)n-L-Phe, where 'n' ranges from 1 to 5. nih.gov For the substrate benzoylglycyl-L-phenylalanine (BGP), which is structurally similar to the target compound, the hydrolysis is well-characterized. nih.govcdnsciencepub.com The interaction involves the C-terminal residue's side chain binding in a hydrophobic pocket (the S1' subsite) of the enzyme, while the carbonyl group of the scissile peptide bond coordinates to the active site zinc ion. pnas.org

Carboxypeptidase B (CPB) shows a different specificity, preferentially cleaving peptides with C-terminal basic amino acids like lysine (B10760008) and arginine. cdnsciencepub.comnih.gov Studies on substrates such as benzoylglycyl-L-lysine and benzoylglycyl-L-arginine have shown that the enzyme's binding affinity is significantly higher for a guanidino group (arginine) than for an amino group (lysine) at the C-terminus. cdnsciencepub.com

The kinetic parameters for the hydrolysis of various benzoylglycyl-peptides by these enzymes illustrate the critical role of the C-terminal residue in determining substrate suitability.

Table 1: Kinetic Parameters for Carboxypeptidase Hydrolysis of Benzoylglycyl-Peptides

| Enzyme | Substrate | K_m (M) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Source |

|---|---|---|---|---|---|

| Carboxypeptidase A | Benzoylglycyl-L-phenylalanine | 2.1 x 10⁻³ | - | - | cdnsciencepub.com |

| Carboxypeptidase B | Benzoylglycyl-L-lysine | 1.1 x 10⁻³ | 108 | 9.8 x 10⁴ | cdnsciencepub.com |

| Carboxypeptidase B | Benzoylglycyl-L-arginine | 2.5 x 10⁻⁴ | 100 | 4.0 x 10⁵ | cdnsciencepub.com |

Note: Data is for illustrative purposes based on cited literature. Conditions for each study may vary.

Amidohydrolases are a broad class of enzymes that catalyze the hydrolysis of amide bonds. Many enzymes in this family exhibit significant substrate promiscuity, allowing them to act on a wide variety of compounds beyond their primary physiological substrate. conicet.gov.ar Acylase I (N-acylamino-acid amidohydrolase), for example, shows nearly absolute enantioselectivity for hydrolyzing N-acyl L-amino acids but accepts a wide range of acyl groups, including benzoyl and glycyl moieties. harvard.edu

Studies on α/β hydrolases (ABH) from bacterial sources have identified enzymes capable of hydrolyzing N-benzoyl-glycyl-phenylalanine and N-benzoyl-glycyl-arginine. conicet.gov.ar This demonstrates that the benzoylglycyl group is recognized by certain amidohydrolases. These enzymes often function as carboxypeptidases, cleaving the C-terminal amino acid. Given that this compound possesses a terminal amide instead of a full amino acid residue, its interaction would test the limits of this promiscuity. The hydrolysis would release glycine (B1666218) and benzoylglycine amide. L-asparaginase, an amidohydrolase that cleaves the side-chain amide of asparagine, also shows β-aspartyl peptidase activity, highlighting the functional overlap in this enzyme class. researchgate.net

A comparison of the degradation kinetics of benzoylglycyl derivatives by different enzymes highlights distinct mechanisms. Carboxypeptidase A catalysis can be complex, exhibiting substrate activation or inhibition depending on the substrate and its concentration. cdnsciencepub.compnas.org For instance, the hydrolysis of benzoylglycyl-L-phenylalanine (BGP) is activated by the modifier 3,3-diphenylpropanoate, suggesting the presence of a secondary binding site on the enzyme that modulates catalytic activity. cdnsciencepub.com The mechanism is believed to involve nucleophilic attack on the scissile carbonyl carbon, assisted by the active site zinc ion and a glutamate (B1630785) residue (Glu-270). pnas.org

In contrast, the degradation via amidohydrolases like acylase I follows a more classical Michaelis-Menten kinetic model for the hydrolysis of N-acyl amino acids. harvard.edu The key difference lies in the specificity pocket; carboxypeptidases have a well-defined S1' pocket for the C-terminal residue side chain, whereas many promiscuous amidohydrolases have a more open and accommodating active site. conicet.gov.ar

While no direct enzymatic degradation kinetics for this compound were found, a study on its chemical degradation via chlorination determined apparent second-order rate constants to be in the range of 5.8 × 10⁻³ - 1.8 M⁻¹s⁻¹ at pH 8, with an activation energy between 62-88 kJ/mol. researchgate.netresearchgate.net This provides a baseline for non-enzymatic hydrolysis under specific chemical conditions.

Amidohydrolase Activity and Substrate Promiscuity

Molecular Recognition in Model Biological Systems

The interaction of this compound with biological macromolecules is governed by molecular recognition, involving specific binding events with enzyme active sites and coordination with metal ions.

The binding of a substrate like this compound to an enzyme active site is a highly specific process driven by a combination of forces. libretexts.org The "induced fit" model posits that the initial binding of the substrate induces a conformational change in the enzyme, optimizing the alignment of catalytic residues. libretexts.org

In the context of carboxypeptidase A, the binding of a benzoylglycyl peptide involves several key interactions:

The C-terminal carboxylate group (or in this case, the terminal amide) forms salt bridges with a positively charged arginine residue (Arg-145).

The side chain of the C-terminal residue fits into the S1' hydrophobic pocket. For this compound, the "side chain" is a hydrogen, which would result in weak hydrophobic interaction.

The carbonyl oxygen of the scissile peptide bond coordinates directly with the catalytic zinc ion.

The N-H of the scissile peptide bond may form a hydrogen bond with the catalytic glutamate residue (Glu-270). pnas.org

The active sites of enzymes are often under a degree of strain, where residues are held in conformations that are optimal for catalysis but not necessarily for maximum protein stability. osti.gov The binding of the ligand helps to stabilize a catalytically competent conformation.

The peptide and amide groups in this compound provide potential donor atoms for coordination with metal ions. Studies on the closely related N-benzoylglycine and its derivatives show complex formation with various biologically relevant metal ions.

Zinc(II) complexes with ligands containing amide groups often involve coordination through the amide oxygen, mimicking the initial interaction in metallopeptidases. rsc.org However, zinc(II) is generally unable to induce the deprotonation of the amide nitrogen to form a stronger coordinate bond, a process readily achieved by Cu(II). researchgate.net

With Cu(II), N-benzoylglycine derivatives can act as bidentate chelating ligands. This involves coordination through a carboxylate oxygen and the deprotonated amide nitrogen, forming a stable five-membered ring. This behavior is pH-dependent. At acidic pH, the ligand binds as a simple carboxylate, but as the pH approaches neutrality, the amide proton is displaced by the metal ion.

Table 2: Coordination Behavior of N-Benzoylglycyl Derivatives with Metal Ions

| Metal Ion | Ligand Moiety | Coordination Sites | Key Findings | Source |

|---|---|---|---|---|

| Pb(II) | N-Benzoylglycine | Carboxylate oxygen, deprotonated amide nitrogen | Switches from carboxylate binding to N,O-bidentate chelation around neutral pH. | - |

| Cu(II) | General Peptides | Amine nitrogen, deprotonated amide nitrogens | Readily displaces amide protons to form strong coordinate bonds. | researchgate.net |

| Zn(II) | General Peptides | Amide oxygen | Typically coordinates to the carbonyl oxygen; does not deprotonate the amide nitrogen. | rsc.orgresearchgate.net |

Peptidomimetic Design Principles and Applications: Design of N-Substituted Glycine (Peptoid) Analogues

Peptidomimetics are a class of compounds designed to mimic the structure and function of natural peptides. wikipedia.org These engineered molecules often incorporate modifications to the original peptide structure to enhance properties such as biological activity and metabolic stability. wikipedia.org One prominent class of peptidomimetics is the peptoids, which are oligomers of N-substituted glycine units. qyaobio.comjncasr.ac.in

The core principle behind peptoid design involves relocating the side chain from the α-carbon of the peptide backbone to the nitrogen atom. qyaobio.com This fundamental change results in a tertiary amide bond and confers several distinct advantages over natural peptides. beilstein-journals.org A key consequence of N-substitution is the elimination of the amide proton, which acts as a hydrogen bond donor in peptides. nih.govdrugbank.com This prevents the formation of secondary structures like alpha-helices and beta-sheets that are stabilized by backbone hydrogen bonds. qyaobio.com Furthermore, this structural alteration grants peptoids significant resistance to proteolytic degradation, as they are not recognized as substrates by common proteases. jncasr.ac.inbeilstein-journals.org

The design of a peptoid analogue of this compound would involve a conceptual shift of the side chains to the amide nitrogens. Since this compound is derived from glycine, which has no side chain, its direct peptoid analogue would be a simple N-substituted glycine backbone. However, the principles can be applied to create functional mimics. The synthesis of peptoids is typically achieved through a modular "submonomer" solid-phase synthesis method. qyaobio.com This process involves a two-step cycle for each residue: acylation with a haloacetic acid (commonly bromoacetic acid), followed by a nucleophilic displacement reaction with a primary amine which introduces the desired side chain. qyaobio.com This method allows for the incorporation of a vast array of side chains, far exceeding the 20 found in natural proteins. qyaobio.comrsc.org

The resulting peptoid would possess a flexible backbone due to the low rotational barrier of the Cα-C bond and the prevalence of both cis and trans conformers of the tertiary amide bond. jncasr.ac.in While native peptides predominantly feature trans amide bonds, the energy difference between cis and trans isomers in peptoids is small, leading to conformational heterogeneity. jncasr.ac.in

Table 1: Comparison of Key Properties: Peptides vs. Peptoids

| Feature | Peptides | Peptoids (N-Substituted Glycines) |

| Side Chain Position | α-Carbon | Amide Nitrogen qyaobio.combeilstein-journals.org |

| Backbone Hydrogen Bonding | Donor and Acceptor | Acceptor Only nih.gov |

| Proteolytic Stability | Susceptible to degradation | Highly Resistant jncasr.ac.inbeilstein-journals.org |

| Amide Bond Isomerization | Predominantly trans | Mixture of cis and trans jncasr.ac.in |

| Structural Diversity | Limited to ~20 natural amino acids | Virtually unlimited via primary amine selection qyaobio.comrsc.org |

| Synthesis | Standard solid-phase peptide synthesis | Submonomer solid-phase synthesis qyaobio.com |

Rational Design for Modulated Enzymatic Stability

Rational design is a strategy used in protein engineering to enhance enzyme properties, such as activity, selectivity, and stability, based on a detailed understanding of the enzyme's structure and function. frontiersin.org Unlike directed evolution, which relies on random mutagenesis and high-throughput screening, rational design involves making specific, predicted modifications using techniques like site-directed mutagenesis. frontiersin.orgnih.gov This approach can significantly reduce the time and labor required to obtain an enzyme with desired characteristics. frontiersin.org

For a compound like this compound, modulating enzymatic stability would apply to enzymes that either synthesize it or, more commonly, degrade it. An example of a relevant enzyme family is the glycine N-acyltransferases, which catalyze the transfer of an acyl group (like benzoyl-CoA) to glycine. wikipedia.orgnih.gov The stability of such an enzyme can be crucial for its application in biocatalysis.

Several strategies are employed in the rational design of enzyme stability:

Remodeling Interaction Networks: This involves introducing new interactions, such as hydrogen bonds or salt bridges, to stabilize the protein structure. For instance, a mutation introducing a serine residue was used to create a new hydrogen bond with NADPH in one enzyme, resulting in a 17-fold increase in specific activity. frontiersin.org

Structure-Guided Consensus Approach: This method involves comparing the amino acid sequence of a target enzyme with its more stable homologues. Residues in the target enzyme are then mutated to match the "consensus" sequence found in the more stable versions. This strategy has been successfully used to increase the thermal stability of enzymes like penicillin G acylase. nih.gov

Modification of Steric Hindrance: The binding pocket of an enzyme can be reshaped by mutating residues to reduce steric clash with a substrate or to create a more complementary fit, thereby improving activity and stability. frontiersin.org

Computational Protein Design: With advances in computational power and algorithms, it is possible to model the effects of mutations on protein stability and function, guiding the experimental process. frontiersin.org

These principles could theoretically be applied to engineer an enzyme that interacts with this compound. By analyzing the enzyme's three-dimensional structure, researchers could identify key residues in the active site or at other structurally important positions. Mutations at these sites could be designed to enhance the enzyme's thermal stability or its stability in the presence of organic solvents or at extreme pH values, without compromising its catalytic activity. nih.gov

Table 2: Summary of Rational Design Strategies for Enhancing Enzyme Stability

| Strategy | Principle | Example Application |

| Multiple Sequence Alignment (Consensus Approach) | Mutating residues to match the consensus sequence from more stable homologous enzymes. | Increased thermal stability of Penicillin G Acylase (PGA) and Glucose Dehydrogenase (GDH). nih.gov |

| Remodeling Interaction Networks | Introducing new hydrogen bonds, salt bridges, or other non-covalent interactions to rigidify the protein structure. | A G323S mutation in an engineered enzyme created a new hydrogen bond, increasing activity 17-fold. frontiersin.org |

| Modifying Steric Hindrance | Altering active site residues to improve substrate binding and reduce non-productive conformations. | Modification of a phosphotriesterase (PTE) binding pocket to improve enantioselectivity. frontiersin.org |

| Computational Modeling and Design | Using software to predict the impact of mutations on protein structure and stability before experimental validation. | In silico mutagenesis of substrate access tunnels in an amine transaminase to improve activity. frontiersin.org |

Theoretical and Computational Investigations

Quantum Chemical Calculations of Reactivity and Mechanisms

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms and energetics of chemical transformations involving the amide bonds of N-(Benzoylglycyl)glycine amide.

The hydrolysis of the amide bond is a fundamental reaction for peptides. libretexts.org Theoretical studies on model compounds provide a framework for understanding the hydrolysis of this compound. DFT calculations, such as those using the B3LYP functional, have been employed to investigate the reaction mechanisms of amide hydrolysis. nih.gov For instance, studies on glycine (B1666218) amide revealed that hydrolysis assisted by a single water molecule faces a very high activation barrier, suggesting the reaction is kinetically prohibited under those conditions. researchgate.net

Further investigations on more complex, related molecules like N-(o-carboxybenzoyl)-l-amino acids show that the reaction barrier for amide hydrolysis is significantly lower in a solution environment compared to the gas phase. nih.gov This highlights the crucial role of solvent molecules, which can act as both catalysts and reactants. nih.gov The presence of additional water molecules can substantially lower the transition state barrier. nih.gov For example, in a reaction initiated by protonation, the involvement of two water molecules was found to lower the barrier significantly more than just one. nih.gov Theoretical calculations on glycine amide hydrolysis showed that while the reaction with molecular water has a high barrier, the reaction with a hydroxyl (OH) radical can lower this barrier by approximately 30 kcal/mol, although it remains positive. researchgate.net

Table 1: Theoretical Activation Barriers for Amide Hydrolysis in Model Systems

| Model Compound | Method | Condition | Finding | Reference |

|---|---|---|---|---|

| Glycine amide | DFT (B3LYP) | With H₂O | Very high activation barrier, reaction prohibited. | researchgate.net |

| Glycine amide | DFT (B3LYP) | With OH radical | Barrier decreased by ~30 kcal/mol compared to H₂O. | researchgate.net |

| N-(o-carboxybenzoyl)-l-amino acid | DFT (B3LYP) | Gas Phase vs. Solution | Reaction barrier is significantly lower in solution. | nih.gov |

Quantum chemical calculations are essential for characterizing the high-energy transition states and transient intermediates that occur during a chemical reaction. For amide hydrolysis, two primary mechanisms are often considered: a stepwise mechanism involving a tetrahedral intermediate and a concerted mechanism where bond breaking and forming occur simultaneously. nih.gov

In studies of N-(o-carboxybenzoyl)-l-amino acid, a concerted mechanism was found to be more favorable than a stepwise one for the neutral form of the molecule. nih.gov The mechanism of base-promoted amide hydrolysis typically proceeds through a nucleophilic acyl substitution pathway, beginning with the formation of a tetrahedral alkoxide intermediate. libretexts.org Under acidic conditions, the amide is first protonated at the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, leading to the attack by water and the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The subsequent steps involve proton transfer and the elimination of the amine as a leaving group. libretexts.orgmasterorganicchemistry.com The characterization of these fleeting structures provides a complete picture of the reaction pathway at a molecular level.

Reaction Barrier Analysis (e.g., DFT, ab initio methods) for Amide Hydrolysis

Molecular Dynamics (MD) Simulations of Structural and Conformational Properties

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique is particularly valuable for exploring the complex structural and conformational dynamics of flexible molecules like this compound.

Peptides and related compounds can adopt a vast number of different three-dimensional shapes or conformations due to the rotation around single bonds. derpharmachemica.com The flexible nature of this compound means it does not have a single static structure but exists as an ensemble of interconverting conformers. MD simulations can map this conformational landscape. nih.gov

For example, a computational study on a related tripeptide, N-Formyl-Glycine-L-Tyrosine-Glycine N-Amide, combined a genetic algorithm with DFT calculations to explore its potential energy surface. derpharmachemica.com This approach identified the 20 most stable conformers, with the top six existing within a narrow energy range of 1 kcal/mol, indicating a high degree of conformational flexibility. derpharmachemica.com These low-energy structures are characterized by specific combinations of torsional angles (phi, psi) that define the backbone conformation. derpharmachemica.com Such analyses are critical for understanding how the molecule's shape influences its interactions and properties.

Table 2: Low-Energy Conformers of a Model Tripeptide (HCO-Gly-L-Tyr-Gly-NH₂) Identified by Computational Methods

| Conformer | Relative Energy (ΔE_rel, kcal/mol) | Torsional Angles (φ₂, ψ₂, φ₃, ψ₃) | Reference |

|---|---|---|---|

| 1 | 0.00 | -156.4, 153.2, 75.8, -179.9 | derpharmachemica.com |

| 2 | 0.23 | -156.3, 153.3, -75.8, -179.9 | derpharmachemica.com |

| 3 | 0.29 | -151.0, 143.1, -179.9, 74.8 | derpharmachemica.com |

| 4 | 0.38 | -151.0, 143.1, -179.9, -74.8 | derpharmachemica.com |

| 5 | 0.61 | -156.4, 153.3, -179.9, -75.8 | derpharmachemica.com |

This table illustrates the type of data generated in conformational analyses of peptide-like molecules.

The amide groups in this compound are key functional groups that can participate in hydrogen bonding. mdpi.com These non-covalent interactions, along with others like van der Waals forces and π-π stacking from the benzoyl group, can drive the self-assembly of molecules into larger, ordered supramolecular structures. nih.gov

MD simulations can model these processes by tracking the interactions between multiple molecules in a simulated environment. nih.gov By analyzing the simulation trajectories, researchers can understand how molecules recognize each other and organize into structures like fibers or sheets. mdpi.com For example, simulations of hydrogel formation from glycosyl amino acetate (B1210297) studied the non-bonding interactions between hydroxyl, carboxyl, and amide groups. nih.gov The use of tools like the Radial Distribution Function (RDF) in these simulations can quantify the probability of finding one atom at a certain distance from another, providing clear evidence for interactions such as hydrogen bonds. nih.gov Amide-based molecules often form one-dimensional chains via complementary N–H···O=C hydrogen bonds, which then assemble into three-dimensional networks. mdpi.com

Exploration of Conformational Space and Flexibility

Modeling of Amide Bond Stability and Force-Dependent Chemistry

The stability of the amide bond is critical to the structural integrity of peptides and proteins. Computational models can quantify this stability and explore how it is affected by external factors. DFT calculations have been used to determine the thermodynamics of reactions that cleave the amide C–N bond, such as the conversion of amides to esters. nih.gov These studies calculate the free energy (ΔG) of the reaction to predict whether the transformation is favorable. nih.gov

Furthermore, the field of force-dependent chemistry investigates how mechanical forces can influence chemical reactions. Computational studies on model peptides have explored how applying mechanical stress affects the rate of amide bond hydrolysis. uregina.ca For base-catalyzed hydrolysis, simulations suggested that the reaction is surprisingly insensitive to mechanical stress. uregina.ca These types of modeling studies are crucial for understanding the behavior of molecules like this compound in environments where they might be subjected to mechanical forces, such as in engineered biomaterials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(Benzoylglycyl)glycine amide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via peptide coupling strategies. For example, benzoylation of glycylglycine amide derivatives using benzoyl chloride in anhydrous dimethylformamide (DMF) under nitrogen atmosphere, followed by purification via recrystallization (as described for structurally similar amides in chlorination studies) . Catalytic hydrogenation or solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection may also apply, though reaction kinetics and byproduct formation require optimization using HPLC or mass spectrometry .

Q. Which analytical techniques are most reliable for characterizing this compound and validating its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the benzoyl and glycyl amide linkages. For example, the benzoyl carbonyl signal typically appears at ~167 ppm in C NMR, while glycine amide protons resonate at δ 7.8–8.2 ppm .

- HPLC-MS : Reverse-phase HPLC coupled with ESI-MS is critical for purity assessment. A C18 column with a gradient of acetonitrile/water (0.1% formic acid) provides baseline separation of hydrolyzed byproducts (e.g., free glycine) .

- FT-IR : Amide I and II bands (~1650 cm and ~1550 cm) confirm secondary structure integrity .

Advanced Research Questions

Q. How does this compound interact with reactive chlorine species in aqueous systems, and what mechanistic insights exist for its chlorination byproducts?

- Methodological Answer : Kinetic studies using stopped-flow spectrophotometry (e.g., at 292 nm for hypochlorite quantification) reveal that N-BGGA reacts with chlorine via N-chlorination, forming N-chloroamide intermediates. The rate constant () is pH-dependent, with maximum reactivity at neutral conditions (e.g., at pH 7). Byproduct identification via LC-QTOF-MS is recommended to track chlorinated derivatives and assess environmental persistence .

Q. What strategies resolve contradictions in sample preparation protocols for glycine amide derivatives in spectroscopic studies?

- Methodological Answer : Discrepancies arise from solvent polarity and labeling reagent compatibility. For instance, aqueous buffers may hydrolyze labile amide bonds, while organic solvents (e.g., DMSO) can stabilize the compound but interfere with UV detection. A standardized protocol involves:

- Lyophilization of samples to remove residual water.

- Derivatization with 2,4-dinitrobenzenesulfonyl chloride in acetonitrile (yield: 67–72%) to enhance MS sensitivity .

- Cross-validation using orthogonal techniques (e.g., N isotopic labeling for NMR vs. X-ray crystallography) .

Q. How does the tertiary amide structure of this compound influence its bioactivity, particularly in enzyme inhibition or protein interactions?

- Methodological Answer : The benzoyl group enhances lipophilicity, improving membrane permeability, while the glycyl amide backbone mimics peptide substrates. For example, in studies of vascular adhesion protein-1 (VAP-1) inhibitors, tertiary amides showed higher metabolic stability in rat blood (t > 6 h) compared to primary amides. Molecular docking (e.g., using AutoDock Vina) and surface plasmon resonance (SPR) can quantify binding affinity to target proteins .

Q. What computational methods are effective for predicting the conformational stability of this compound in solution?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize ground-state geometries, while molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water model) assess rotational barriers of the glycyl amide bond. Nuclear Overhauser effect (NOE) NMR data validate predicted torsional angles .

Data Analysis & Experimental Design

Q. How should researchers design experiments to address discrepancies in reported reaction kinetics for glycine amide derivatives?

- Methodological Answer :

- Control for pH and ionic strength : Use buffered systems (e.g., phosphate buffer, pH 7.4) to minimize variability.

- Parallel experiments : Compare batch vs. flow reactors to isolate mixing artifacts (e.g., using a microfluidic setup for rapid chlorine quenching) .

- Statistical validation : Apply multivariate analysis (e.g., ANOVA) to datasets from replicate trials, accounting for outliers via Grubbs’ test .

Q. What are the critical considerations for scaling up the synthesis of this compound while maintaining reproducibility?

- Methodological Answer :

- Catalyst optimization : Transition from homogeneous (e.g., HOBt/DCC) to heterogeneous catalysts (e.g., polymer-supported carbodiimide) to simplify purification.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FT-IR probes for real-time reaction monitoring .

- Thermal stability assessment : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C for most glycine amides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.